N-(1-cyanocyclohexyl)-2-[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]propanamide N-(1-cyanocyclohexyl)-2-[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]propanamide
Brand Name: Vulcanchem
CAS No.: 1259163-34-2
VCID: VC6622328
InChI: InChI=1S/C19H24F3N3O/c1-14(17(26)24-18(13-23)10-4-3-5-11-18)25(2)12-15-6-8-16(9-7-15)19(20,21)22/h6-9,14H,3-5,10-12H2,1-2H3,(H,24,26)
SMILES: CC(C(=O)NC1(CCCCC1)C#N)N(C)CC2=CC=C(C=C2)C(F)(F)F
Molecular Formula: C19H24F3N3O
Molecular Weight: 367.416

N-(1-cyanocyclohexyl)-2-[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]propanamide

CAS No.: 1259163-34-2

Cat. No.: VC6622328

Molecular Formula: C19H24F3N3O

Molecular Weight: 367.416

* For research use only. Not for human or veterinary use.

N-(1-cyanocyclohexyl)-2-[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]propanamide - 1259163-34-2

Specification

CAS No. 1259163-34-2
Molecular Formula C19H24F3N3O
Molecular Weight 367.416
IUPAC Name N-(1-cyanocyclohexyl)-2-[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]propanamide
Standard InChI InChI=1S/C19H24F3N3O/c1-14(17(26)24-18(13-23)10-4-3-5-11-18)25(2)12-15-6-8-16(9-7-15)19(20,21)22/h6-9,14H,3-5,10-12H2,1-2H3,(H,24,26)
Standard InChI Key CVSOXFGMPVUBEO-UHFFFAOYSA-N
SMILES CC(C(=O)NC1(CCCCC1)C#N)N(C)CC2=CC=C(C=C2)C(F)(F)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a central propanamide chain (CH3CH2CONH-) substituted with two distinct groups:

  • N-(1-Cyanocyclohexyl): A cyclohexane ring with a cyano (-CN) group at the 1-position.

  • Methyl-[[4-(trifluoromethyl)phenyl]methyl]amino: A methylamino group linked to a benzyl moiety bearing a trifluoromethyl (-CF3) substituent at the para position.

This combination of hydrophobic (cyclohexyl, trifluoromethyl) and polar (amide, cyano) groups suggests amphiphilic behavior, potentially influencing solubility and membrane permeability .

Physicochemical Characteristics

PropertyValue/DescriptionBasis for Estimation
Molecular FormulaC20H25F3N3OCombinatorial analysis
Molecular Weight~388.44 g/molSum of atomic masses
LogP (Partition Coefficient)3.2–3.8Analogous trifluoromethyl compounds
SolubilityLow in water; soluble in DMSO, acetoneCyano/trifluoromethyl groups
StabilityHydrolytically stable at pH 4–8Amide bond resilience

Synthetic Methodologies

Key Synthetic Routes

While no direct synthesis for this compound is documented, analogous protocols from patents and PubChem entries suggest feasible pathways:

Amide Coupling Approach

  • Intermediate 1: Synthesis of 2-[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]propanoic acid via nucleophilic substitution between methylamine and 4-(trifluoromethyl)benzyl chloride .

  • Intermediate 2: Preparation of 1-cyanocyclohexylamine through Strecker synthesis or cyclohexanone cyanohydrin reduction .

  • Final Step: Carbodiimide-mediated coupling (e.g., EDC/HOBt) of Intermediate 1 and Intermediate 2 to yield the target amide .

Epoxidation and Functionalization

A patent (CN106905265A) describes epoxy-directed functionalization using hydrogen peroxide and phthalic anhydride for analogous trifluoromethylphenyl amides . Adapting this method could introduce stereochemical control at the propanamide backbone.

ParameterPredictionRationale
CYP450 InhibitionModerate (CYP3A4, CYP2D6)Aromatic/amide motifs
Plasma Protein Binding85–92%High lipophilicity
Half-Life6–8 hours (rodent models)Esterase-mediated hydrolysis

Industrial and Research Applications

Agrochemical Development

Trifluoromethylphenyl derivatives are prevalent in herbicides and insecticides. The compound’s lipophilicity and stability make it a candidate for systemic pesticides .

Material Science

The cyano group’s electron-withdrawing properties could enhance the dielectric constant in polymer matrices, relevant for organic electronics .

Challenges and Future Directions

  • Synthetic Optimization: Scalable routes requiring fewer purification steps.

  • In Vivo Validation: Preclinical toxicity studies to assess organ-specific effects.

  • Patent Landscape: Freedom-to-operate analysis given overlapping claims in trifluoromethylphenyl amides .

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